molecular formula C31H35N3O5 B11265321 4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide

4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide

Cat. No.: B11265321
M. Wt: 529.6 g/mol
InChI Key: CUZGPDDKUCSQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE typically involves multi-step organic reactions The initial steps often include the formation of the quinazoline core through cyclization reactions involving appropriate precursorsThe final steps include the attachment of the benzamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C31H35N3O5/c1-20(2)13-14-32-29(35)24-11-9-22(10-12-24)18-34-30(36)25-16-27(38-4)28(39-5)17-26(25)33(31(34)37)19-23-8-6-7-21(3)15-23/h6-12,15-17,20H,13-14,18-19H2,1-5H3,(H,32,35)

InChI Key

CUZGPDDKUCSQLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC

Origin of Product

United States

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